3-(Pyrazin-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Pyrazin-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C16H15N5O5S and its molecular weight is 389.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(Pyrazin-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a novel chemical entity that belongs to the class of 1,2,4-oxadiazoles. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H14N4O3S
- Molecular Weight : 342.36 g/mol
Antimicrobial Activity
Research has demonstrated that 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted that derivatives containing the oxadiazole ring showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
Compound | Activity | Reference |
---|---|---|
3a | MIC = 8 µg/mL against Staphylococcus aureus | |
3b | MIC = 16 µg/mL against Escherichia coli | |
3c | Strong antifungal activity against Candida albicans |
The compound may exhibit similar or enhanced antimicrobial efficacy due to its unique structural features combining pyrazine and thiophene moieties.
Anticancer Activity
The potential anticancer properties of oxadiazole derivatives are well-documented. A comparative study indicated that compounds with an oxadiazole nucleus demonstrated cytotoxicity against various cancer cell lines. Notably:
These findings suggest that the target compound could possess significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets. For instance, studies have shown that these compounds can inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. The presence of the oxadiazole ring is crucial for this activity due to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins.
Case Studies
- Antimicrobial Efficacy : In a study by Dhumal et al., various oxadiazole derivatives were synthesized and tested for their antimicrobial properties. The most promising candidates exhibited MIC values lower than those of conventional antibiotics against resistant strains of Mycobacterium tuberculosis .
- Cytotoxicity Profile : A recent investigation into the cytotoxic effects of oxadiazoles on cancer cell lines revealed that modifications in the thiophene moiety could enhance selectivity towards cancer cells while reducing toxicity to normal cells .
Properties
IUPAC Name |
oxalic acid;3-pyrazin-2-yl-5-[1-(thiophen-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS.C2H2O4/c1-4-21-9-10(1)6-19-7-11(8-19)14-17-13(18-20-14)12-5-15-2-3-16-12;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUWZSJOUKSLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CSC=C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.